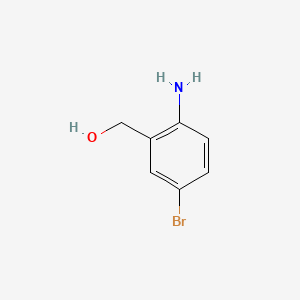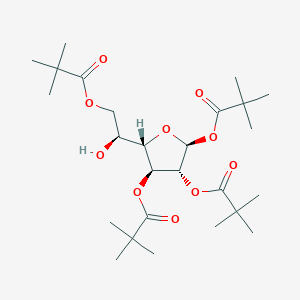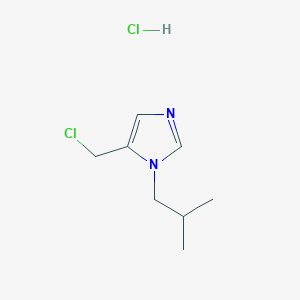![molecular formula C8H20N2 B3117740 [2-(Tert-butylamino)ethyl]dimethylamine CAS No. 22687-02-1](/img/structure/B3117740.png)
[2-(Tert-butylamino)ethyl]dimethylamine
Overview
Description
“[2-(Tert-butylamino)ethyl]dimethylamine” (TBDMA) is a chemical compound with the molecular formula C8H20N2 . It plays an essential role in various fields of scientific research, including materials science, organic chemistry, and pharmacology.
Molecular Structure Analysis
TBDMA has a molecular weight of 144.26 g/mol . The exact molecular structure is not provided in the search results, but it can be inferred from its molecular formula, C8H20N2 .Chemical Reactions Analysis
The specific chemical reactions involving TBDMA are not detailed in the search results. As a tertiary amine, it might participate in various organic reactions, such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
TBDMA has a molecular weight of 144.26 g/mol . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results .Scientific Research Applications
Surface Modification of Nanoparticles
Poly(2-(tert-butylamino)ethyl methacrylate) brushes (PTBAEMA): can be grown from mesoporous silica nanoparticles using surface-initiated atom transfer radical polymerization (SI-ATRP) . These pH-responsive brushes exhibit interesting behavior: they are protonated and highly swollen at low pH but collapse when the pH exceeds 7.7 due to deprotonation. Quaternization of these brushes using 2-iodoethanol in alkali media leads to pH-responsive brushes with a hydrophobic upper surface. This modification allows precise control over surface properties for applications such as drug delivery and catalysis.
CO2 Separation
In a numerical study, TBAE was used as a novel absorbent in a hollow fiber membrane contactor for separating CO2 from CO2/CH4 gas mixtures . The study explored the efficiency of TBAE in capturing CO2, which is crucial for carbon capture and utilization processes.
pH-Responsive Polymers
TBAEMA-based polymer brushes exhibit pH-responsive behavior. Their dry thickness can be tailored by controlling cross-linking . These polymers find applications in smart coatings, sensors, and drug delivery systems, where pH changes trigger specific responses.
Mechanism of Action
The mechanism of action of TBDMA is not specified in the search results. Its applications in materials science, organic chemistry, and pharmacology suggest that it might interact with other substances in various ways.
Safety and Hazards
TBDMA may cause irritation and infection, especially to the skin, eyes, and respiratory system. It’s recommended to use appropriate personal protective equipment, such as gloves, goggles, and masks, to avoid contact and inhalation. Although its toxicity is considered low, high concentrations or prolonged exposure could still cause irreversible harm. It may also be flammable .
properties
IUPAC Name |
N-tert-butyl-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)9-6-7-10(4)5/h9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPPSKSOIFNAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Tert-butylamino)ethyl]dimethylamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



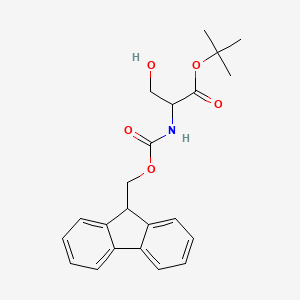
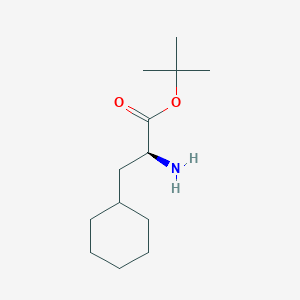
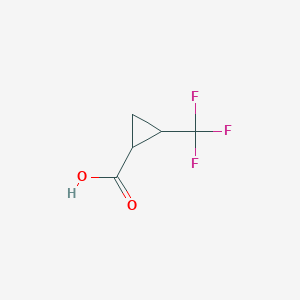
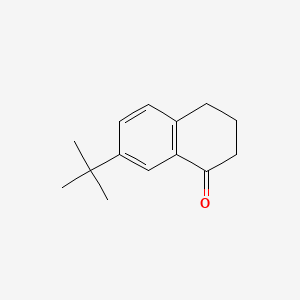

palladium(II)](/img/structure/B3117698.png)



